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Compound of Interest

Compound Name: J-104129

Cat. No.: B10787851

For researchers, scientists, and drug development professionals, this document provides an in-
depth technical overview of the potent and selective muscarinic M3 receptor antagonist, J-
104129. This guide details its chemical structure, physicochemical and pharmacological
properties, and the experimental protocols for its synthesis and biological evaluation.

Core Chemical and Physical Properties

J-104129, also known by its IUPAC name (aR)-a-Cyclopentyl-a-hydroxy-N-[1-(4-methyl-3-
pentenyl)-4-piperidinyl]benzeneacetamide, is a well-characterized small molecule with
significant potential in respiratory research.[1] Its fumarate salt is the commonly used form in

experimental studies.

Table 1: Physicochemical Properties of J-104129 Fumarate
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Property Value Reference
Molecular Formula C2sH40N206 [1]
Molecular Weight 500.63 g/mol

Appearance White to off-white powder

Solubility Soluble in DMSO and ethanol

0=C(0)/C=CIC(0)=0.CC(C)=

CCCN(CC1)CCC1INC(--

SMILES
INVALID-LINK--
(0)C3=CC=CC=C3)=0

CAS Number 257603-40-0 [1]

Pharmacological Profile

J-104129 is a highly selective antagonist of the muscarinic M3 receptor, a key player in smooth
muscle contraction and glandular secretion. Its selectivity for the M3 subtype over the M2
subtype is a critical feature, as this profile suggests a lower potential for cardiac side effects
associated with M2 receptor blockade.

Table 2: Pharmacological Properties of J-104129

Receptor .
Parameter Value Species Reference
Subtype
Ki (Binding
o Human M1 19 nM Human
Affinity)
Human M2 490 nM Human [1]
Human M3 4.2 nM Human [1]
KB (Functional
) Rat Trachea M3 3.3nM Rat
Antagonism)
Rat Right Atria
170 nM Rat

M2
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Mechanism of Action and Signaling Pathway

As a muscarinic M3 receptor antagonist, J-104129 competitively blocks the binding of the
endogenous neurotransmitter acetylcholine (ACh) to M3 receptors. These receptors are
primarily coupled to the Gq family of G proteins. Upon activation by an agonist, the M3 receptor
initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIPz) into two second messengers: inositol
trisphosphate (IPs) and diacylglycerol (DAG). IPs binds to its receptors on the endoplasmic
reticulum, triggering the release of intracellular calcium (Ca?*). The elevated intracellular Ca?*,
along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle
contraction and other cellular responses. By blocking the initial binding of ACh, J-104129
effectively inhibits this entire downstream signaling pathway.

Click to download full resolution via product page
Figure 1. J-104129 antagonism of the M3 muscarinic receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for the synthesis and key pharmacological assays of
J-104129, based on published literature.

Synthesis of J-104129

The synthesis of J-104129 involves a multi-step process, with a key step being the
stereoselective synthesis of the (R)-a-cyclopentylmandelic acid core. The following is a

summarized workflow:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b10787851?utm_src=pdf-body
https://www.benchchem.com/product/b10787851?utm_src=pdf-body
https://www.benchchem.com/product/b10787851?utm_src=pdf-body-img
https://www.benchchem.com/product/b10787851?utm_src=pdf-body
https://www.benchchem.com/product/b10787851?utm_src=pdf-body
https://www.benchchem.com/product/b10787851?utm_src=pdf-body
https://www.benchchem.com/product/b10787851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials:
(R)-Mandelic Acid Derivative & 1-bromo-4-methyl-3-pentene

:

Coupling Reaction

:

N-(1-(4-methylpent-3-en-1-yl)piperidin-4-yl)acetamide

:

Hydrolysis

:

1-(4-methylpent-3-en-1-yl)piperidin-4-amine

'

Amide Coupling with
(R)-a-cyclopentylmandelic acid

Click to download full resolution via product page

Figure 2. Simplified synthetic workflow for J-104129.
A detailed, step-by-step synthesis protocol can be found in the primary literature, including

purification and characterization methods such as NMR and mass spectrometry.

Muscarinic Receptor Binding Assay

This protocol outlines the methodology to determine the binding affinity (Ki) of J-104129 for
different muscarinic receptor subtypes.
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Materials:

Membrane preparations from cells expressing human M1, M2, or M3 receptors.
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

J-104129 stock solution.

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 5 mM MgCl2).
Scintillation cocktail and a scintillation counter.

Glass fiber filters.

Procedure:

In a 96-well plate, add the assay buffer, cell membrane preparation, and varying
concentrations of J-104129.

Initiate the binding reaction by adding a fixed concentration of [3H]-NMS.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach
equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This
separates the bound radioligand from the free radioligand.

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

Place the filters in scintillation vials, add the scintillation cocktail, and measure the
radioactivity using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a non-labeled
antagonist (e.g., atropine).

Calculate the specific binding at each concentration of J-104129 and determine the ICso
value (the concentration of J-104129 that inhibits 50% of the specific binding of the
radioligand).
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e Convert the ICso value to a Ki value using the Cheng-Prusoff equation.

Acetylcholine-Induced Bronchoconstriction Functional
Assay

This in vivo assay evaluates the functional antagonism of J-104129 on airway smooth muscle
contraction.

Materials:

Male Sprague-Dawley rats.

J-104129 for oral administration.

Acetylcholine (ACh) solution for intravenous injection.

Anesthesia (e.g., pentobarbital).

Apparatus for measuring respiratory resistance.
Procedure:

Anesthetize the rats and cannulate the trachea for artificial ventilation.

 Insert a catheter into the jugular vein for drug administration.
e Measure the baseline respiratory resistance.
e Administer J-104129 orally at various doses.

o After a specified time (e.g., 1 hour), induce bronchoconstriction by intravenous injection of a
submaximal dose of ACh.

* Measure the peak increase in respiratory resistance.

e The inhibitory effect of J-104129 is calculated as the percentage reduction in the ACh-
induced increase in respiratory resistance compared to a vehicle-treated control group.
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e Determine the EDso value (the dose of J-104129 that produces 50% of the maximal
inhibition).

Conclusion

J-104129 is a valuable research tool for investigating the role of the muscarinic M3 receptor in
various physiological and pathological processes, particularly in the context of respiratory
diseases. Its high selectivity for the M3 over the M2 receptor subtype makes it a more targeted
pharmacological probe compared to non-selective muscarinic antagonists. The detailed
protocols provided in this guide should enable researchers to effectively synthesize and
evaluate this compound in their own experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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